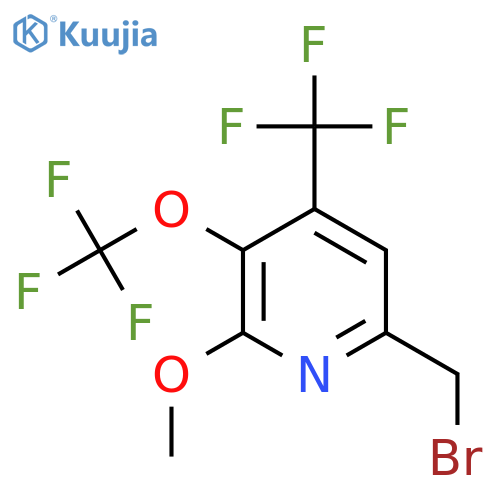

Cas no 1805917-00-3 (6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)

1805917-00-3 structure

商品名:6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine

CAS番号:1805917-00-3

MF:C9H6BrF6NO2

メガワット:354.043862819672

CID:4841074

6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine

-

- インチ: 1S/C9H6BrF6NO2/c1-18-7-6(19-9(14,15)16)5(8(11,12)13)2-4(3-10)17-7/h2H,3H2,1H3

- InChIKey: LXRXOYKBCQRRSR-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(C(F)(F)F)C(=C(N=1)OC)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 297

- トポロジー分子極性表面積: 31.4

- 疎水性パラメータ計算基準値(XlogP): 3.8

6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029084784-1g |

6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine |

1805917-00-3 | 97% | 1g |

$1,549.60 | 2022-04-01 |

6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

1805917-00-3 (6-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine) 関連製品

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬